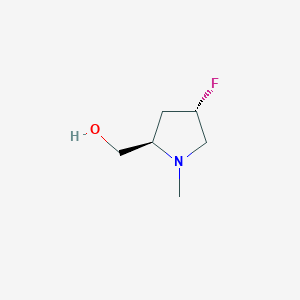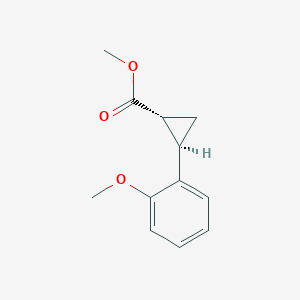
Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O3. It is a cyclopropane derivative, characterized by the presence of a methoxyphenyl group and a carboxylate ester. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate typically involves the reaction of an aldehyde with a phosphorane compound in an organic solvent. The reaction mixture is then heated with water to obtain the desired ester . Common solvents used in this process include tetrahydrofuran, toluene, and mixtures thereof .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is unique due to its specific structural features, such as the methoxyphenyl group and the cyclopropane ring
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-4-3-5-8(11)9-7-10(9)12(13)15-2/h3-6,9-10H,7H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
BGMRSNJDFCWVMA-VHSXEESVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


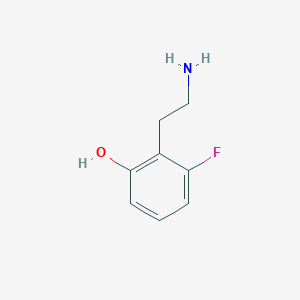
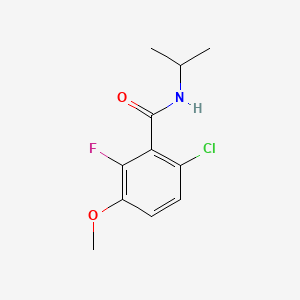
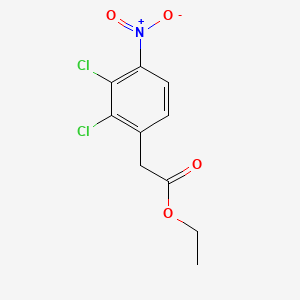
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
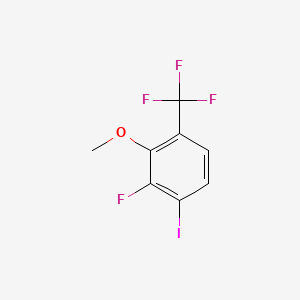
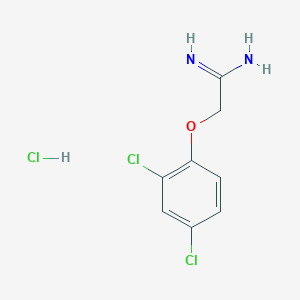
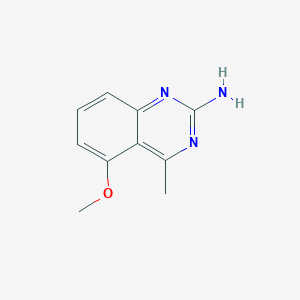


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
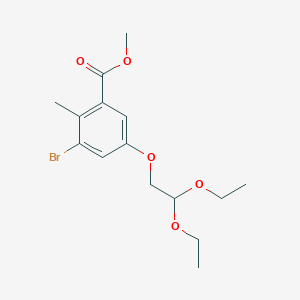
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
